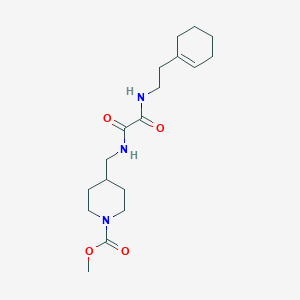

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core with a methyl carboxylate group at position 1. The substituent at position 4 includes an acetamido linker (2-oxoacetamido), a cyclohex-1-en-1-yl moiety attached via an ethylamine group, and a methylene bridge. However, specific pharmacological data are unavailable in the provided evidence, necessitating a structural and physicochemical comparison with analogs.

Properties

IUPAC Name |

methyl 4-[[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLLENNZNILAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with various functional groups, including an amide and an ester. Its molecular formula is , with a molecular weight of approximately 302.41 g/mol. The presence of the cyclohexene moiety contributes to its unique properties and potential interactions within biological systems.

Research indicates that this compound may interact with various biological pathways, particularly those involving signal transduction and enzyme inhibition. Key mechanisms include:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, which are crucial in regulating cell growth and differentiation.

- Modulation of Apoptosis : It may influence apoptotic pathways, potentially offering therapeutic benefits in cancer treatment by promoting programmed cell death in malignant cells.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 42% |

| Half-life | 80 min |

| Clearance | 14 mL/min/kg |

| Volume of Distribution | 0.6 L/kg |

These parameters indicate favorable characteristics for oral administration and therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : In a recent study, the compound was tested against MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 150 nM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

- Lung Cancer Model : Another investigation utilized A549 lung cancer cells to evaluate the compound's effects on cell migration and invasion. Results indicated a significant decrease in both metrics, suggesting potential applications in preventing metastasis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Core Structure

- Target Compound : Piperidine-1-carboxylate core.

- Analog 1: Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate (CAS 99197-79-2) shares the piperidine-1-carboxylate backbone but substitutes the 4-position with a dioxocyclobutene-amino group .

- Analog 2 : Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS 173943-92-5) retains the piperidine-1-carboxylate core but introduces hydroxyl and phenyl-hydroxyethyl groups at position 4 .

B. Key Substituents

- Cyclohexene Derivatives: The target compound’s cyclohex-1-en-1-yl-ethylamine group is structurally similar to substituents in compounds from (e.g., 4-(dimethylamino)cyclohex-1-en-1-yl derivatives) and (N-[2-(cyclohex-1-en-1-yl)ethyl]-benzamide analogs). These groups enhance lipophilicity and conformational flexibility, which may influence membrane permeability .

- Amide vs. Ester Linkages: The target’s 2-oxoacetamido group contrasts with the dioxocyclobutene-amino group in Analog 1, which introduces electron-withdrawing effects. Amide bonds generally confer higher metabolic stability compared to esters .

Physicochemical Properties

Notes:

- The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Analog 1’s dioxocyclobutene group reduces polarity, while Analog 2’s hydroxyl groups increase aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.